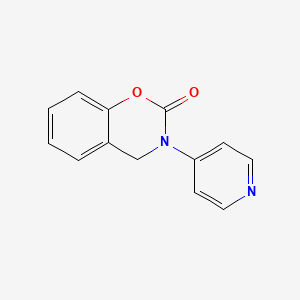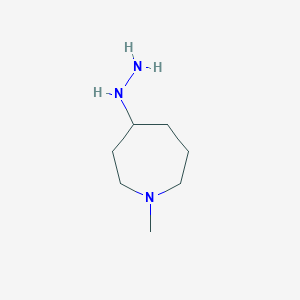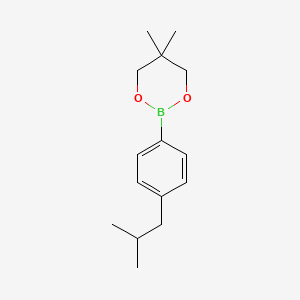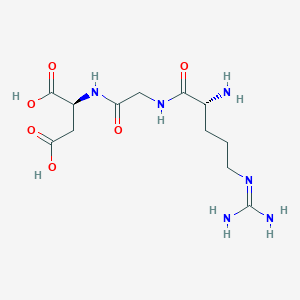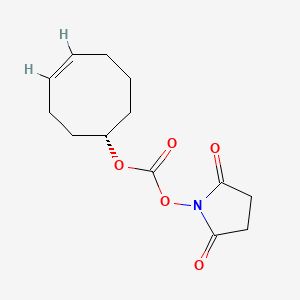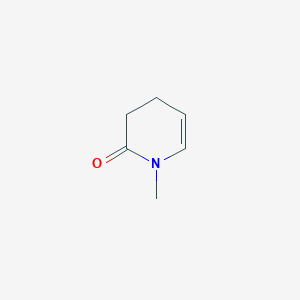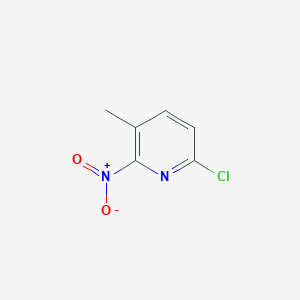![molecular formula C9H9NO3 B15223740 (5-Methoxybenzo[d]isoxazol-3-yl)methanol](/img/structure/B15223740.png)
(5-Methoxybenzo[d]isoxazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxybenzo[d]isoxazol-3-yl)methanol: is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxybenzo[d]isoxazol-3-yl)methanol typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper(I) or ruthenium(II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (5-Methoxybenzo[d]isoxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (5-Methoxybenzo[d]isoxazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Isoxazole derivatives are known for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (5-Methoxybenzo[d]isoxazol-3-yl)methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The isoxazole ring can interact with biological macromolecules, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
- (3-(Benzyloxy)isoxazol-5-yl)methanol
- (3-(2-Methoxyphenyl)isoxazol-5-yl)methanol
- 2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic Acid
Uniqueness: (5-Methoxybenzo[d]isoxazol-3-yl)methanol is unique due to its specific substitution pattern on the isoxazole ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other isoxazole derivatives.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(5-methoxy-1,2-benzoxazol-3-yl)methanol |
InChI |
InChI=1S/C9H9NO3/c1-12-6-2-3-9-7(4-6)8(5-11)10-13-9/h2-4,11H,5H2,1H3 |
InChI Key |
SFTFLUXYAYDZAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



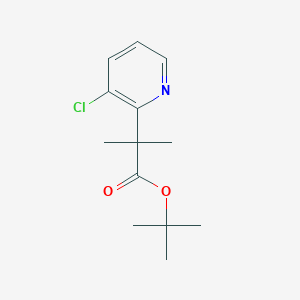

![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
